1,2,4-Triphenylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

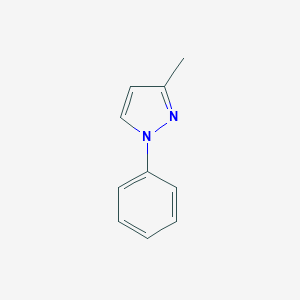

1,2,4-Triphenylbenzene is a complex organic compound known for its non-planar conjugated structure. It is a part of the class of compounds that exhibit aggregation-induced emission (AIE), meaning it shows intense emission in the crystalline state rather than in solution. The structural and optical properties of compounds related to 1,2,4-Triphenylbenzene, such as 2,5-diphenyl-1,4-distyrylbenzene derivatives, have been extensively studied to understand their photoluminescence efficiency and molecular configurations (Xie et al., 2006).

Synthesis Analysis

The synthesis of triphenylenes, which are structurally similar to 1,2,4-Triphenylbenzene, can be achieved through palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes. This process involves dual palladium-catalyzed C-H activations and double C-C bond formations, allowing for the synthesis of various unsymmetrically functionalized triphenylenes with high atom- and step-economy (Pan et al., 2016).

Molecular Structure Analysis

1,3,5-Triphenylbenzene, closely related to 1,2,4-Triphenylbenzene, has been characterized to have non-planar molecular structures where the substituted phenyl groups are twisted out of the plane of the central ring. This twisted configuration influences its physical properties and is critical for understanding the behavior of 1,2,4-Triphenylbenzene as well. The average C-C bond lengths in these compounds reflect their rigid yet non-planar molecular architecture (Farag, 1954).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to 1,2,4-Triphenylbenzene, such as the stable carbene 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, highlight the nucleophilic characteristics of these carbenes. Their behavior in insertion, addition, and cycloaddition reactions provides insights into the chemical properties and reactivity of 1,2,4-Triphenylbenzene analogs (Enders et al., 1996).

Applications De Recherche Scientifique

-

Synthesis of 1,2,3-Tricyclohexylcyclohexane

- Application : 1,2,3-Triphenylbenzene has been used in the synthesis of 1,2,3-tricyclohexylcyclohexane via catalytic hydrogenation .

- Method : The method involves the catalytic hydrogenation of 1,2,3-Triphenylbenzene to produce 1,2,3-tricyclohexylcyclohexane .

- Results : The result is the successful synthesis of 1,2,3-tricyclohexylcyclohexane from 1,2,3-Triphenylbenzene .

Propriétés

IUPAC Name |

1,2,4-triphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-4-10-19(11-5-1)22-16-17-23(20-12-6-2-7-13-20)24(18-22)21-14-8-3-9-15-21/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCVBOQRPQKVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triphenylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)